3-(2-Nitrophenyl)propanal
Overview
Description
3-(2-Nitrophenyl)propanal , also known by its IUPAC name 3-(2-nitrophenyl)propanoic acid , is a chemical compound with the molecular formula C9H9NO4 . It falls under the category of aromatic aldehydes . The compound consists of a nitro group (NO2) attached to a phenyl ring via a propanal functional group.
Synthesis Analysis
The synthesis of 3-(2-Nitrophenyl)propanal involves several steps. One common method is the nitration of cinnamaldehyde . Here’s a brief overview:
Nitration : Cinnamaldehyde (a natural compound found in cinnamon bark oil) undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The nitro group (-NO2) is introduced at the para position of the phenyl ring.
Isolation and Purification : The resulting 3-(2-nitrophenyl)propanal is isolated and purified through techniques such as recrystallization or column chromatography.
Molecular Structure Analysis
The molecular structure of 3-(2-Nitrophenyl)propanal consists of the following components:
- A phenyl ring (benzene ring) with a nitro group (-NO2) attached at the para position.
- A propanal functional group (CHO) linked to the phenyl ring.
Chemical Reactions Analysis
- Reduction : 3-(2-Nitrophenyl)propanal can be reduced to form 3-(2-aminophenyl)propanal by using reducing agents like sodium borohydride (NaBH4) .
- Oxidation : Oxidation of the aldehyde group can yield the corresponding carboxylic acid (3-(2-nitrophenyl)propanoic acid).
- Aldol Condensation : It can participate in aldol reactions, forming β-hydroxyaldehydes or β-hydroxyketones.
Physical And Chemical Properties Analysis
- Physical State : 3-(2-Nitrophenyl)propanal exists as a solid .
- Melting Point : The compound typically melts around 39-40°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents like acetone and ethyl acetate .
Scientific Research Applications
Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound related to 3-(2-Nitrophenyl)propanal, has been shown to be an effective corrosion inhibitor for copper alloys in chloride solutions. It forms protective inhibiting deposits that slow down electrochemical corrosion reactions, thereby mitigating corrosion (Nam, Thang, Hoai, & Hiển, 2016).
Synthesis of Tryptophan Precursor and Indole Derivatives : 2-(2-Nitrophenyl)propenal, a compound similar to 3-(2-Nitrophenyl)propanal, can be transformed into a potent tryptophan precursor and various useful indole derivatives. This showcases its potential in the synthesis of biologically relevant molecules (Tanaka, Yasuo, & Torii, 1989).
Study of Solvent Polarity on Photophysical Properties : Research on derivatives of 3-(2-Nitrophenyl)propanal revealed insights into solvatochromic effects and intramolecular charge transfer interactions. Such studies are crucial for understanding the behavior of these molecules in different environments, which can be applied in various fields including material science and photonics (Kumari, Varghese, George, & Sudhakar, 2017).
Electro-Optical and Charge-Transport Properties : A study on a derivative of 3-(2-Nitrophenyl)propanal, namely trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, provided insights into its structural, electro-optical, and charge-transport properties. Understanding these properties is essential for developing materials for electronic and photonic applications (Irfan et al., 2015).
Synthesis and Biological Evaluation : Compounds such as (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, which are structurally similar to 3-(2-Nitrophenyl)propanal, have been synthesized and evaluated for their antimicrobial and photosynthesis-inhibiting activities. Such studies highlight the potential of these compounds in pharmaceutical and biological research (Opletalová et al., 2006).
Safety And Hazards
- Warning : 3-(2-Nitrophenyl)propanal may cause skin and eye irritation.
- Hazard Statements : H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled).
- Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.
Future Directions
Research on 3-(2-Nitrophenyl)propanal could explore:
- Biological Activity : Investigate potential applications in pharmaceuticals or agrochemicals.
- Catalytic Reactions : Explore its use as a catalyst or ligand in organic transformations.
Remember that this analysis is based on available information, and further studies may reveal additional insights. For more detailed references, please refer to the relevant papers123.
properties
IUPAC Name |
3-(2-nitrophenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6-7H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBDZQOKDJEJIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441685 | |
Record name | 3-(2-nitrophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenyl)propanal | |
CAS RN |
133473-26-4 | |
Record name | 3-(2-nitrophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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